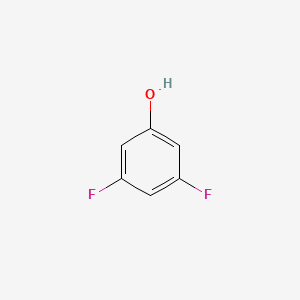

3,5-Difluorophenol

概要

説明

3,5-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its unique chemical properties and is used in various industrial and research applications .

作用機序

3,5-ジフルオロフェノールの作用機序には、様々な分子標的との相互作用が関係しています。フッ素原子の存在により、その反応性と安定性が向上し、様々な生化学的経路に参加することができます。 特定の酵素を阻害または活性化し、様々な生物学的効果をもたらす可能性があります .

類似の化合物:

- 2,4-ジフルオロフェノール

- 2,6-ジフルオロフェノール

- 3,4-ジフルオロフェノール

- 4-フルオロフェノール

比較: 3,5-ジフルオロフェノールは、フッ素原子の特定の位置のためにユニークであり、これはその化学反応性と物理的特性に影響を与えます。 他のジフルオロフェノールと比較して、異なる反応性パターンと生物活性を示す可能性があり、特定の用途に価値のある化合物となっています .

生化学分析

Biochemical Properties

3,5-Difluorophenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their ability to interact with various enzymes and proteins. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions can vary, leading to either the activation or inhibition of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. In in vitro and in vivo studies, the temporal effects of this compound can be observed by monitoring changes in cellular responses over time. For example, prolonged exposure to this compound may result in adaptive responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can induce toxicity. In animal studies, threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur. High doses of this compound can lead to toxic effects, such as liver damage, oxidative stress, and disruption of normal metabolic processes. These effects are dose-dependent and can vary between different animal species .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound can influence its biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it may be transported by organic anion transporters or bind to plasma proteins, affecting its bioavailability and distribution. The localization and accumulation of this compound within specific tissues can influence its biological effects and toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. For instance, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

準備方法

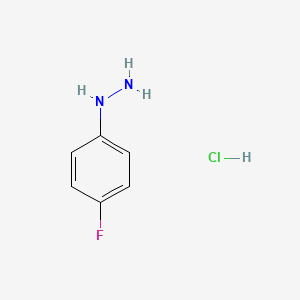

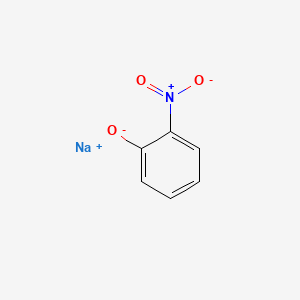

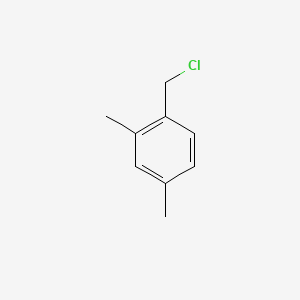

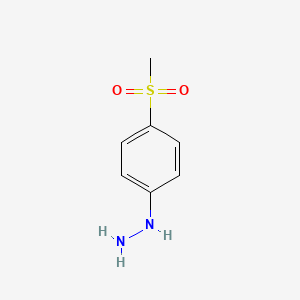

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-difluorophenol involves the diazotization of 3,4,5-trifluoromethylaniline followed by hydrolysis. The process includes the following steps :

Diazotization: 3,4,5-trifluoromethylaniline is added dropwise to a 50% sulfuric acid solution.

Reaction: The mixture is then reacted with 50% hypophosphorous acid solution and a catalyst.

Hydrolysis: The diazonium salt solution is added dropwise and stirred.

Separation and Purification: The product is extracted and purified through rectification.

Another method involves the synthesis of 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene, followed by oxidation to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, making it suitable for large-scale production .

化学反応の分析

反応の種類: 3,5-ジフルオロフェノールは、以下を含む様々な化学反応を起こします。

置換反応: フッ素原子は、適切な条件下で他の官能基で置換できます。

酸化と還元: ヒドロキシル基は、酸化または還元されて異なる誘導体になります。

カップリング反応: より複雑な分子を形成するために、カップリング反応に参加できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: パラジウム、白金。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンの生成につながる可能性があり、置換反応は様々な置換フェノールをもたらす可能性があります .

4. 科学研究への応用

3,5-ジフルオロフェノールは、以下のものを含め、科学研究で幅広い用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な生物活性と酵素との相互作用について研究されています。

医学: 特にフッ素含有官能基を持つ医薬品の合成における、薬物開発への潜在的な用途について調査されています。

科学的研究の応用

3,5-Difluorophenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorine-containing functional groups.

Industry: Used in the production of dyes, plastics, and rubber additives

類似化合物との比較

- 2,4-Difluorophenol

- 2,6-Difluorophenol

- 3,4-Difluorophenol

- 4-Fluorophenol

Comparison: 3,5-Difluorophenol is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other difluorophenols, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

特性

IUPAC Name |

3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSSBIMVTMYKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181596 | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-34-0 | |

| Record name | 3,5-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

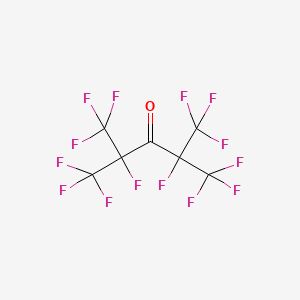

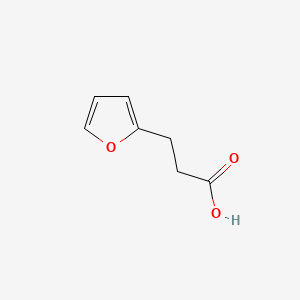

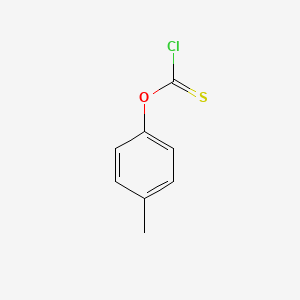

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。